![molecular formula C24H26N6O B2417215 (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1428381-94-5](/img/structure/B2417215.png)
(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Cellular Staining
(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one and its analogs are known for their affinity to bind to the minor groove of double-stranded DNA, particularly with a specificity for AT-rich sequences. A derivative, Hoechst 33258, is a well-known example of this class of compounds, extensively used as a fluorescent DNA stain due to its capacity to penetrate cells efficiently. The application of these compounds is particularly prominent in plant cell biology for purposes such as chromosome and nuclear staining, and in the measurement of nuclear DNA content values using flow cytometry. Beyond staining, Hoechst derivatives also serve as radioprotectors and topoisomerase inhibitors, marking them as significant for drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Interaction with Dopamine Receptors
Certain derivatives of this compound, such as Ang IV and des-Phe(6)Ang IV, are involved in memory processing and exhibit pro-cognitive effects. The improvement of memory aspects by these compounds is believed to be mediated, at least partly, by dopamine (DA), with evidence showing that their effects on memory and learning tasks are significantly influenced by the interaction with various dopamine receptors (Braszko, 2010).
Metabolic Pathways and Drug Interactions
The metabolic pathways and interactions of arylpiperazine derivatives, including those related to this compound, are of significant interest. These compounds, once clinically applied for conditions like depression, psychosis, or anxiety, undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. The metabolites exhibit diverse effects on neurotransmitter receptors, contributing to their pharmacological actions. However, the individual variability in the expression and activity of enzymes involved in their metabolism, like CYP3A4 and CYP2D6, results in significant differences in metabolite-to-parent drug ratios among individuals, highlighting the complexity of their pharmacokinetics and pharmacodynamics (Caccia, 2007).
properties
IUPAC Name |
(E)-1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-18-10-11-25-21(16-18)28-22-17-23(27-19(2)26-22)29-12-14-30(15-13-29)24(31)9-8-20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3,(H,25,26,27,28)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFRBNKCPBYBCH-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.